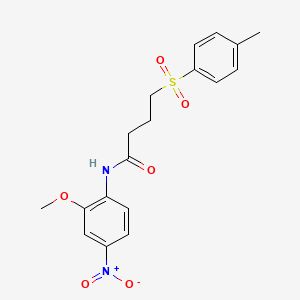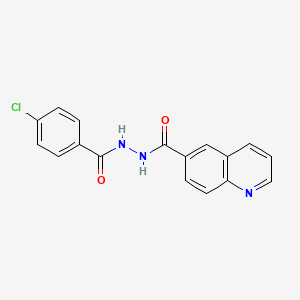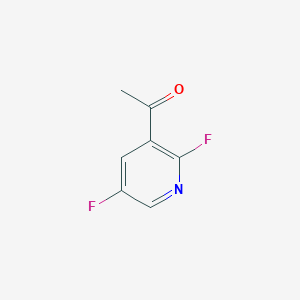
1-(4-(3-Méthyl-1,2,4-oxadiazol-5-yl)pipéridin-1-yl)-4-phénylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms
Applications De Recherche Scientifique
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent, showing activity against bacterial and viral pathogens.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Materials Science: Oxadiazole derivatives are used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Méthodes De Préparation
The synthesis of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) at ambient temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups.
Mécanisme D'action
The mechanism of action of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one can be compared with other oxadiazole derivatives such as:
Ataluren: Used for treating Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
These compounds share the oxadiazole core but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one.
Propriétés
IUPAC Name |
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-14-19-18(23-20-14)16-10-12-21(13-11-16)17(22)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRARLFJTIYOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCN(CC2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-3-(furan-2-yl)-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2487859.png)

![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2487862.png)
![1-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2487863.png)


![N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2487867.png)
![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)
![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487870.png)
![methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride](/img/structure/B2487871.png)
![2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2487872.png)


![3-butyl-9-(3-chloro-2-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487881.png)
